molecular formula C26H40N2OS2 B8548530 N-(6-Methylthioquinolin-5-yl)-2-(hexylthio)-decanoic amide

N-(6-Methylthioquinolin-5-yl)-2-(hexylthio)-decanoic amide

Cat. No. B8548530
M. Wt: 460.7 g/mol
InChI Key: AIEKUIKBYWMJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Methylthioquinolin-5-yl)-2-(hexylthio)-decanoic amide is a useful research compound. Its molecular formula is C26H40N2OS2 and its molecular weight is 460.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-Methylthioquinolin-5-yl)-2-(hexylthio)-decanoic amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Methylthioquinolin-5-yl)-2-(hexylthio)-decanoic amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(6-Methylthioquinolin-5-yl)-2-(hexylthio)-decanoic amide

Molecular Formula

C26H40N2OS2

Molecular Weight

460.7 g/mol

IUPAC Name

2-hexylsulfanyl-N-(6-methylsulfanylquinolin-5-yl)decanamide

InChI

InChI=1S/C26H40N2OS2/c1-4-6-8-10-11-12-16-24(31-20-13-9-7-5-2)26(29)28-25-21-15-14-19-27-22(21)17-18-23(25)30-3/h14-15,17-19,24H,4-13,16,20H2,1-3H3,(H,28,29)

InChI Key

AIEKUIKBYWMJMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)NC1=C(C=CC2=C1C=CC=N2)SC)SCCCCCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(S)-N-(6-Methylthioquinolin-5-yl)-2-bromodecanoic amide (39 mg, 0.09 mmol) in 1 ml of dry THF was added slowly to a suspension containing cesium carbonate (67 mg, 0.20 mmol) and hexanethiol (13 mg, 0.11 mmol) in 2 ml of THF. After 18 hours, the reaction was quenched with 2 ml of 1N HCl and extracted with ethyl acetate (4×10 ml). The organic phase was purified by silica gel column chromatography (eluent: 100% CHCl3) to yield 25 mg (60% yield) of the desired product. 1H NMR (CDCl3) δ8.85 (1H, d, J=3 Hz), 8.62 (1H, s), 8.05 (1H, d, J=9 Hz), 8.00 (1H, d, J=9 Hz), 7.65 (1H, d, J=9 Hz), 7.40 (1H, dd, J=9, 9 Hz), 3.55 (1 H, t, J=8 Hz), 2.80 (2H, t, J=8 Hz), 2.50 (3H, s), 2.20-1.30 (22H, m), 0.91 (6H, t, J=Hz).
Name
(S)-N-(6-Methylthioquinolin-5-yl)-2-bromodecanoic amide
Quantity
39 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step Two
Quantity
13 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

(R)-N-(6-Methylthioquinolin-5-yl)-2-bromodecanoic amide (43 mg, 0.10 mmol) in 1 ml of DMF was cooled to 0° C. To this was added a cooled suspension of NaH (9 mg, 0.38 mmol) and hexanethiol (67 mg, 0.57 mmol) in 1 ml DMF. The reaction was allowed to warm to rt over a period of 12 hours and quenched with 5 ml of saturated NH4Cl. The aqueous layer was extracted with ethyl acetate (3×10 ml). Purification of the organic phase by silica gel column chromatography (eluent: 100% CHCl3) yielded 30 mg (65% yield) of the desired product. 1H NMR (CDCl3) δ8.85 (1H, d, J=3 Hz), 8.62 (1H, s), 8.05 (3H, d, J=9 Hz), 8.00 (1H, d, J=9 Hz), 7.65 (1H, d, J=9 Hz), 7.40 (1H, dd, J=9, 9 Hz), 3.55 (1H, t, J=8 Hz), 2.80 (2H, t, J=8 Hz), 2.50 (3H, s), 2.20-1.30 (22H, m), 0.91 (6H, t, J=9 Hz).
Name
(R)-N-(6-Methylthioquinolin-5-yl)-2-bromodecanoic amide
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step Two
Quantity
67 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
65%

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